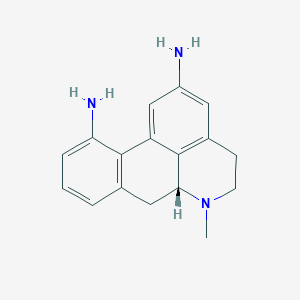
2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide is a complex organic compound with the molecular formula C29H26ClNO It is characterized by the presence of a chlorophenyl group, a phenyl group, and a diphenylpropyl group attached to an acetamide backbone
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide can be achieved through several synthetic routes. One common method involves the double lithiation of 3-(2-(4-chlorophenyl)ethyl)-1,1-dimethylurea with excess tert-butyllithium in anhydrous tetrahydrofuran (THF) under an inert atmosphere at low temperatures . This reaction results in the formation of the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines can replace the chlorine atom, forming new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide can be compared with similar compounds such as:
3-(4-Chlorophenyl)-1,1-dimethylthiourea: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.
3-(2-(4-Chlorophenyl)-3-hydroxy-3,3-diphenylpropyl)-1,1-dimethylurea: This compound shares some structural similarities but has different functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H26ClNO |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(3,3-diphenylpropyl)-2-phenylacetamide |
InChI |
InChI=1S/C29H26ClNO/c30-26-18-16-25(17-19-26)28(24-14-8-3-9-15-24)29(32)31-21-20-27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,27-28H,20-21H2,(H,31,32) |
InChI Key |
AJSPXZGDXSOKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzoxazole](/img/structure/B10793002.png)
![2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole](/img/structure/B10793012.png)
![2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzothiazole](/img/structure/B10793017.png)
![2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole](/img/structure/B10793023.png)
![2-[[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]thio]benzothiazole](/img/structure/B10793034.png)
![5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole](/img/structure/B10793039.png)
![1-(4-Fluorophenyl)-4-(8-phenyl-3,8-diaza-bicyclo[3.2.1]octan-3-yl)butan-1-one](/img/structure/B10793046.png)
![4-[5-(4-Chloro-phenyl)-2,5-diaza-bicyclo[2.2.1]hept-2-yl]-1-(4-fluoro-phenyl)-butan-1-one](/img/structure/B10793047.png)
![2-[[6-[4-(2-Methoxyphenyl)-1-piperazinyl]hexyl]thio]benzoxazole](/img/structure/B10793053.png)
![4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B10793058.png)
![2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole](/img/structure/B10793061.png)
![1-(4-Fluorophenyl)-4-(3-hydroxy-3-phenyl-8-aza-bicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B10793072.png)
![2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole](/img/structure/B10793075.png)
